molecular formula C12H14N4O2 B1523109 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide CAS No. 1187861-34-2

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide

Cat. No.: B1523109
CAS No.: 1187861-34-2
M. Wt: 246.27 g/mol
InChI Key: VYJFIYVZEREQMP-UHFFFAOYSA-N
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Description

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a carboxamide group, which is known for its versatility in chemical reactions and biological activities.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have a broad range of targets.

Mode of Action

It’s known that similar compounds can bind with high affinity to their targets . This binding could lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide could potentially affect multiple biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to have diverse biological activities , suggesting that this compound could potentially have a wide range of molecular and cellular effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide typically involves the condensation of 1-(4-methoxybenzyl)-1H-pyrazol-5-amine with diethyl 2-(ethoxymethylene)malonate under specific reaction conditions . This reaction is carried out in a round-bottom flask fitted with a reflux condenser, and the mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of the methoxybenzyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-amino-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2/c1-18-9-4-2-8(3-5-9)6-14-12(17)10-7-15-16-11(10)13/h2-5,7H,6H2,1H3,(H,14,17)(H3,13,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYJFIYVZEREQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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